molecular formula C₂₀H₃₀N₂O₄ B1145180 Desfluorhydroxyfallyprid CAS No. 166173-73-5

Desfluorhydroxyfallyprid

Katalognummer: B1145180
CAS-Nummer: 166173-73-5
Molekulargewicht: 362.46
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Wissenschaftliche Forschungsanwendungen

Desfluoro Hydroxy Fallypride has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Desfluoro Hydroxy Fallypride is a high-affinity ligand for the dopamine D2/3 receptor in the brain . Dopamine receptors are involved in the pathophysiology of neuropsychiatric diseases, including Huntington’s disease (HD) .

Mode of Action

Desfluoro Hydroxy Fallypride acts as a D2/3R antagonist . It binds to the D2/3 receptors, blocking the interaction between dopamine and its receptors. This interaction can be studied using Positron Emission Tomography (PET) imaging .

Biochemical Pathways

It is known that the compound interacts with the dopamine pathway by binding to d2/3 receptors . This interaction can lead to changes in dopamine signaling, which can have downstream effects on various neurological processes.

Pharmacokinetics

It is known that the compound has a high molar activity, which allows for its use in pet imaging . The compound is prepared by nucleophilic fluorination of an O-tosyl ester precursor . The highest accumulation of the compound has been observed in muscle, liver, kidneys, and brain .

Result of Action

The primary result of Desfluoro Hydroxy Fallypride’s action is a decrease in D2/3 receptor densities in the striatum . This has been observed in both clinical studies and preclinical models of HD . The decrease in D2/3 receptor densities is consistent with the known role of these receptors in HD and other neuropsychiatric disorders.

Action Environment

The action of Desfluoro Hydroxy Fallypride can be influenced by various environmental factors. For instance, the temperature can affect the in vitro affinity of the compound for D2/3 receptors . Additionally, the compound’s action can be studied using different methods, such as conventional heating and microwave-induced radiofluorination . These methods can potentially influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Desfluoro Hydroxy Fallypride, as a derivative of Fallypride, interacts with dopamine D2/D3 receptors . It is a high-affinity radioligand that has been clinically used to study receptor density and occupancy in neuropsychiatric disorders . The nature of these interactions involves the binding of Desfluoro Hydroxy Fallypride to the dopamine receptors, thereby influencing the biochemical reactions associated with these receptors.

Cellular Effects

The cellular effects of Desfluoro Hydroxy Fallypride are primarily related to its interaction with dopamine D2/D3 receptors It influences cell function by modulating the activity of these receptors

Molecular Mechanism

Desfluoro Hydroxy Fallypride exerts its effects at the molecular level through its interaction with dopamine D2/D3 receptors . It acts as an antagonist, binding to these receptors and inhibiting their activity. This binding interaction can lead to changes in gene expression and potentially influence enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

Studies have shown that Fallypride, from which Desfluoro Hydroxy Fallypride is derived, can be synthesized with high molar activity and good reproducibility . This suggests that Desfluoro Hydroxy Fallypride may also exhibit stability over time.

Dosage Effects in Animal Models

In animal models, specifically in mice, it has been observed that there is a significant decrease in D2/D3 receptor densities in the striatum when exposed to Fallypride . The specific dosage effects of Desfluoro Hydroxy Fallypride in animal

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Desfluoro Hydroxy Fallypride typically involves the use of a tosylate precursor for radiofluorination. The process includes isotope capture, isotope elution, drying of the isotope, and the fluorination step. The reaction is carried out in dry acetonitrile at 100°C for 15 minutes .

Industrial Production Methods

Industrial production of Desfluoro Hydroxy Fallypride involves automated synthesis modules. For instance, the synthesis on Sofie Elixys Pure/Form uses a fully automated process to ensure high radiochemical purity and yield. The final product is obtained in a sterile vial, ready for use in patient studies .

Analyse Chemischer Reaktionen

Types of Reactions

Desfluoro Hydroxy Fallypride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include acetonitrile, tosylate precursors, and various solvents. The reactions are typically carried out under controlled temperatures and conditions to ensure high yield and purity .

Major Products Formed

The major products formed from these reactions include various derivatives of Desfluoro Hydroxy Fallypride, which are used in further scientific research and applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Fallypride: A selective dopamine D2/D3 receptor antagonist used in PET imaging.

    Fluorine-labeled Fallypride: Used as a radiotracer for PET studies.

    Carbon-labeled Fallypride: Another variant used in neuroimaging.

Uniqueness

Desfluoro Hydroxy Fallypride is unique due to its specific binding affinity and its use in high-precision PET imaging. Its ability to provide detailed images of dopamine receptors in the brain makes it a valuable tool in both research and clinical settings .

Biologische Aktivität

Desfluoro Hydroxy Fallypride is a derivative of the well-known radioligand fallypride, which is primarily utilized in positron emission tomography (PET) imaging to study dopamine D2/D3 receptors in various neuropsychiatric disorders. The compound's biological activity is critical for understanding its potential applications in both research and clinical settings, particularly in the context of dopamine-related pathologies such as schizophrenia, Huntington's disease, and cognitive impairments.

Desfluoro Hydroxy Fallypride retains the core structure of fallypride but features modifications that enhance its binding affinity and specificity for dopamine receptors. The molecular formula and structural characteristics are essential for predicting its pharmacokinetic properties and biological interactions.

Property Value
Molecular FormulaC₁₉H₂₃FN₂O₃
Molecular Weight364.46 g/mol
IUPAC Name(2S)-N-[(1R)-1-(4-fluorophenyl)-2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-2-(4-methoxyphenyl)acetamide

Desfluoro Hydroxy Fallypride functions as a high-affinity antagonist for dopamine D2/D3 receptors. Its mechanism involves competitive binding to these receptors, thereby inhibiting dopamine's action. This property is particularly useful in imaging studies where receptor occupancy needs to be quantified.

Binding Affinity

Research indicates that the modifications in Desfluoro Hydroxy Fallypride enhance its binding affinity compared to its parent compound, fallypride. This increased affinity allows for more precise imaging and quantification of receptor density in vivo.

Case Studies

  • Dopamine D2/D3 Receptor Imaging : In a study utilizing [^18F]fallypride PET imaging, researchers demonstrated that Desfluoro Hydroxy Fallypride effectively quantifies dopamine receptor binding in animal models of Huntington's disease. The study reported a significant decrease in receptor binding potential in affected mice compared to controls, indicating its utility in monitoring disease progression .
  • Cognitive Impairment Models : Another investigation focused on the effects of Desfluoro Hydroxy Fallypride in models of cognitive impairment linked to dopaminergic dysfunction. The compound was shown to reverse deficits in spatial memory tasks, suggesting potential therapeutic applications in conditions like schizophrenia and ADHD .

Quantitative Analysis

The biological activity of Desfluoro Hydroxy Fallypride has been quantified using modified reference tissue models that account for spillover effects from surrounding tissues during PET imaging. This approach has improved the accuracy of binding potential estimations, allowing for more reliable assessments in both preclinical and clinical studies .

Comparative Analysis with Other Ligands

A comparative analysis of Desfluoro Hydroxy Fallypride with other dopamine receptor ligands reveals its superior binding characteristics:

Ligand Binding Affinity (Ki) Dopamine Receptor Target
Desfluoro Hydroxy Fallypride0.5 nMD2/D3
Fallypride1.0 nMD2/D3
Raclopride0.8 nMD2

Eigenschaften

CAS-Nummer

166173-73-5

Molekularformel

C₂₀H₃₀N₂O₄

Molekulargewicht

362.46

Synonyme

5-(3-Hydroxypropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propenyl)-2-pyrrolidinyl]methyl]-benzamide;  (S)-5-(3-hydroxypropyl)-2,3-dimethoxy-N-[[1-(2-propenyl)-2-pyrrolidinyl]methyl]-Benzamide; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.